Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride

Medicinal Chemistry Organic Synthesis Quality Control

This spirocyclic building block offers a rigid azetidine-cyclopentane core that replaces flat/flexible motifs in CNS ligands. The [3.4] ring system delivers defined exit vectors for M4 muscarinic agonist development, as cited in recent Cerevel patents. The hydrochloride salt ensures aqueous solubility and ease of handling, while batch availability at 95% purity supports both fragment-based screening and multi-step synthesis of patentable chemical series.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
CAS No. 2031258-52-1
Cat. No. B1435895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride
CAS2031258-52-1
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2(CCCC2)CN1.Cl
InChIInChI=1S/C9H15NO2.ClH/c1-12-8(11)7-9(6-10-7)4-2-3-5-9;/h7,10H,2-6H2,1H3;1H
InChIKeyFGMINTQQYIWFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Azaspiro[3.4]octane-1-carboxylate Hydrochloride (CAS 2031258-52-1): Procurement Guide for a Versatile Spirocyclic Building Block


Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride is a spirocyclic building block featuring a conformationally constrained azetidine-cyclopentane scaffold. This compound is primarily utilized in medicinal chemistry as a multifunctional module for drug discovery, enabling the exploration of novel three-dimensional chemical space [1]. Its hydrochloride salt form enhances its aqueous solubility and handling properties, making it a practical choice for synthetic applications [2].

Why Generic Spirocycle Substitution Fails: The Critical Role of Ring-Size and Functional Handle Placement in Methyl 2-Azaspiro[3.4]octane-1-carboxylate Hydrochloride


In-class substitution of spirocyclic building blocks is not straightforward due to the significant impact of ring size and exit vector geometry on downstream molecular properties. The [3.4] ring system provides a distinct three-dimensional conformation and physicochemical profile compared to alternative scaffolds like azaspiro[3.3]heptanes or larger spirocycles [1]. Furthermore, the specific placement of the methyl carboxylate handle at the 1-position, coupled with the hydrochloride salt, directly influences the compound's solubility and its amenability to further diversification, factors that are not uniform across all azaspiro[3.4]octane derivatives [2].

Methyl 2-Azaspiro[3.4]octane-1-carboxylate Hydrochloride: Quantitative Differentiation vs. Closest Analogs and Alternatives


Comparative Vendor Purity for Procurement Decisions

For procurement, purity is a key specification. Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride is available at a purity of 98% from Leyan , which is a higher specification than the 95%+ purity offered by other commercial suppliers like CheMenu for the same compound . This difference in reported purity can be a critical factor for applications requiring high fidelity, such as late-stage functionalization in medicinal chemistry or use as a standard.

Medicinal Chemistry Organic Synthesis Quality Control

Conformational Restriction and Exit Vector Geometry

The [3.4] spirocyclic framework of the target compound provides a distinct and rigid three-dimensional architecture compared to smaller (e.g., spiro[3.3]heptane) or larger (e.g., spiro[4.5]decane) spirocycles [1]. This specific geometry defines the spatial arrangement of its exit vectors, which is crucial for exploring novel chemical space and optimizing ligand-target interactions. While a linear azetidine carboxylate would offer greater flexibility, the spirocyclic core of methyl 2-azaspiro[3.4]octane-1-carboxylate imposes a specific, pre-organized conformation that can enhance binding affinity and selectivity for biological targets [2].

Scaffold Hopping Drug Design Conformational Analysis

Enhanced Solubility via Hydrochloride Salt Form

The hydrochloride salt form of methyl 2-azaspiro[3.4]octane-1-carboxylate provides a distinct advantage in aqueous solubility compared to its free base (CAS 2031258-51-0). Spirocyclic building blocks, as a class, are noted for their increased aqueous solubility [1], and the salt formation further enhances this property. This is a critical differentiator for synthetic and biological applications where the compound must be handled in aqueous media, such as during bioconjugation or in vitro assays.

Pharmaceutical Chemistry Formulation Physicochemical Properties

Strategic Application Scenarios for Methyl 2-Azaspiro[3.4]octane-1-carboxylate Hydrochloride in Drug Discovery


Scaffold Hopping in CNS Drug Discovery Programs

The rigid 2-azaspiro[3.4]octane core serves as an excellent scaffold for replacing flexible or planar moieties in CNS-targeted lead compounds. Its defined exit vectors allow for precise exploration of chemical space around a pharmacophore, potentially improving potency and selectivity for targets like the M4 muscarinic acetylcholine receptor, a validated target for neurological disorders [1].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

This compound is an ideal input for creating three-dimensional fragment libraries. Its spirocyclic nature provides a higher degree of shape diversity compared to traditional flat aromatic fragments, enabling the sampling of novel regions of chemical space and increasing the likelihood of identifying quality hits [2]. The high purity specification (98%) from select vendors supports its use in sensitive screening campaigns .

Synthesis of Proprietary M4 Receptor Agonists

The azaspiro[3.4]octane-1-carboxylate scaffold is a key intermediate in the synthesis of novel M4 receptor agonists, a class of compounds with potential applications in treating Alzheimer's disease, Parkinson's disease, and schizophrenia [1]. Its use as a starting material provides a synthetic entry point to a patentable chemical series, as demonstrated by recent patent filings from Cerevel Therapeutics and others [1].

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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